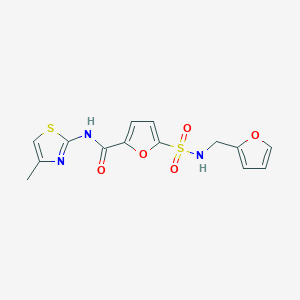

CID 146155634

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CID 146155634 is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as 4-(4-(4-(4-fluorophenyl)-1,3-oxazol-2-yl)piperidin-1-yl)butanoic acid and has a molecular formula of C21H26FN2O3.

Scientific Research Applications

Reversible and Spatiotemporal Control of Protein Function

CID has emerged as a pivotal technique for manipulating protein functions within cells with unparalleled precision. This approach has enabled researchers to dissect complex biological processes, such as signal transductions, and extend the applications to studying membrane and protein trafficking. The development of orthogonal and reversible CID systems underscores the method's flexibility, allowing for the targeted manipulation of proteins to understand their roles in cellular contexts more clearly (Voss, Klewer, & Wu, 2015).

Inducible Gene Regulation and Editing

Further advancements in CID technology have facilitated the development of novel platforms for inducible gene regulation and gene editing. By engineering PROTAC-CID systems, researchers have created versatile molecular tools that offer fine-tuned control over gene expression and enable multiplexing of biological signals. This technology demonstrates significant potential for in vivo applications, including transient genome manipulation and inducible expression of DNA recombinases, thereby expanding the possibilities for research and therapeutic interventions (Ma et al., 2023).

Safeguard Systems for Stem Cell Therapy

CID techniques have also been instrumental in enhancing the safety of stem cell therapies. A notable application is the incorporation of the inducible caspase-9 (iC9) system into induced pluripotent stem cells (iPSCs), providing a safeguard mechanism to eliminate undesired cells in vivo. This approach has shown promise in preclinical models, ensuring the safety of iPSC-derived therapies by enabling controlled apoptosis of the cells if necessary (Ando et al., 2015).

Clustering and Dimensionality Reduction in Single-Cell RNA-seq Data

In computational biology, CID algorithms, such as CIDR (Clustering through Imputation and Dimensionality Reduction), have been developed to address challenges in single-cell RNA sequencing (scRNA-seq) data analysis. CIDR employs a novel imputation approach to improve clustering accuracy by mitigating the effects of dropouts in scRNA-seq datasets, thereby providing more reliable insights into cellular heterogeneity and function (Lin, Troup, & Ho, 2016).

Chemical-Induced Dimerization in Signaling Studies

The application of CID has played a critical role in elucidating the mechanisms of signal transduction within cells. Through the use of CID, researchers have gained valuable insights into the dynamics of lipid second messengers and small GTPases. This technique has helped resolve the "signaling paradox," illustrating how a limited pool of signaling molecules can elicit a wide range of cellular responses. The advancement in CID methodologies, including the development of novel CID substrates, has facilitated the orthogonal manipulation of multiple signaling pathways simultaneously, offering a deeper understanding of cellular signaling networks (DeRose, Miyamoto, & Inoue, 2013).

Mechanism of Action

Target of Action

The target of a drug is typically a protein such as an enzyme or receptor. The drug binds to the target and modulates its activity, leading to a therapeutic effect. For example, many anticancer drugs target proteins involved in cell division, thereby slowing the growth of cancer cells .

Mode of Action

This refers to how the drug interacts with its target. Some drugs inhibit the activity of their target (inhibitors), while others enhance it (activators). The mode of action is determined by the drug’s chemical structure and the nature of its target .

Biochemical Pathways

Drugs can affect various biochemical pathways. For instance, a drug might inhibit an enzyme, disrupting a metabolic pathway and reducing the production of a certain metabolite. The effects can be widespread, as these pathways often interact with each other .

Pharmacokinetics

This involves the absorption, distribution, metabolism, and excretion (ADME) of the drug. Factors such as the drug’s chemical properties, the route of administration, and the patient’s physiology can influence pharmacokinetics .

Result of Action

The result of the drug’s action is its therapeutic effect. This could be the relief of symptoms, the curing of a disease, or the slowing of disease progression. The result can also include side effects, which are unintended and potentially harmful effects .

Action Environment

The environment in which a drug acts can influence its efficacy and safety. Factors such as pH, temperature, and the presence of other molecules can affect a drug’s stability and its ability to bind to its target .

properties

InChI |

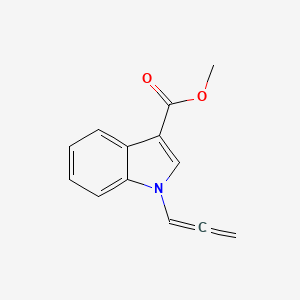

InChI=1S/C13H11NO2/c1-3-8-14-9-11(13(15)16-2)10-6-4-5-7-12(10)14/h4-9H,1H2,2H3 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGABVZDQHQPBPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=CC=CC=C21)C=C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3,4-dichlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2955114.png)

![3-Methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2955115.png)

![5-[4-(Prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2955117.png)

![N~2~-(furan-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-alpha-asparagine](/img/structure/B2955119.png)

![3-chloro-4-[(2-chlorophenyl)methoxy]benzoic Acid](/img/structure/B2955125.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B2955128.png)

![N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2955130.png)

![2-({6-benzyl-4-oxo-1H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B2955131.png)

![Tert-butyl 9-cyano-6,8-dioxo-3,4-dihydro-1H-pyrazino[1,2-c]pyrimidine-2-carboxylate](/img/structure/B2955133.png)

![4-cyclopropyl-1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2955135.png)